REACTION_CXSMILES
|
C(OC(=O)[NH:10][C:11]1[CH:12]=[N:13][C:14]([CH3:18])=[C:15]([F:17])[CH:16]=1)C1C=CC=CC=1>[Pd]>[F:17][C:15]1[CH:16]=[C:11]([NH2:10])[CH:12]=[N:13][C:14]=1[CH3:18]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC=1C=NC(=C(C1)F)C)=O
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The atmosphere is evacuated
|
Type
|
ADDITION
|
Details
|
refilled with Ar three times
|
Type
|
ADDITION
|
Details
|
To this mixture is added MeOH (10 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a syringe
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=NC1C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |